molecular formula C12H18N4 B8111219 1-(Pyrimidin-2-Yl)-1,8-Diazaspiro[4.5]Decane

1-(Pyrimidin-2-Yl)-1,8-Diazaspiro[4.5]Decane

Cat. No.: B8111219
M. Wt: 218.30 g/mol
InChI Key: VDKCOOUNDXSIDX-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-Yl)-1,8-Diazaspiro[4.5]Decane is a chemical compound known for its unique structure and significant applications in various fields. It is an azaspiro compound that features a spiro linkage between a pyrimidine ring and a diazaspirodecane moiety. This compound is of particular interest due to its potential therapeutic properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrimidin-2-Yl)-1,8-Diazaspiro[4.5]Decane typically involves the reaction of a pyrimidine derivative with a diazaspirodecane precursor. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction is carried out under controlled conditions, often involving the use of inert polar solvents such as chloroform, ethanol, propanol, or butanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-2-Yl)-1,8-Diazaspiro[4.5]Decane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyrimidin-2-Yl)-1,8-Diazaspiro[4.5]Decane stands out due to its specific combination of a pyrimidine ring and a diazaspirodecane moiety, which imparts unique chemical and biological properties. Its ability to act as a serotonergic agonist and its potential therapeutic applications make it a valuable compound in both research and clinical settings .

Properties

IUPAC Name

1-pyrimidin-2-yl-1,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-3-12(4-8-13-9-5-12)16(10-1)11-14-6-2-7-15-11/h2,6-7,13H,1,3-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKCOOUNDXSIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)N(C1)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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